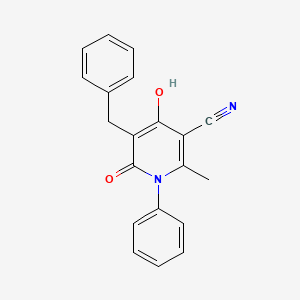
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a methyl group, and a nitrile group attached to a pyridine ring. The presence of these functional groups makes this compound highly versatile and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in the large-scale production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile: Lacks the benzyl group, which may affect its reactivity and biological activity.
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarboxamide: Contains a carboxamide group instead of a nitrile group, which can influence its chemical properties and applications.
Uniqueness
The presence of both the benzyl and nitrile groups in 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1-phenyl-1,6-dihydro-3-pyridinecarbonitrile makes it unique compared to similar compounds. These functional groups contribute to its versatility in chemical reactions and its potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-benzyl-4-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c1-14-18(13-21)19(23)17(12-15-8-4-2-5-9-15)20(24)22(14)16-10-6-3-7-11-16/h2-11,23H,12H2,1H3 |
InChI Key |
OWDQJVKFDGEHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















